9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
9-Methoxy-2-phenyl-4-(prop-2-yn-1-ylsulfanyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core. This scaffold consists of a pyrimidine ring fused to a chromene (benzopyran) system, creating a planar, aromatic structure. Key substituents include:
- 9-Methoxy group: An electron-donating substituent that enhances solubility and influences electronic interactions.
- 2-Phenyl group: A hydrophobic aromatic moiety that may contribute to π-π stacking or receptor binding.
Chromeno-pyrimidines are of interest in medicinal chemistry due to their structural resemblance to purine bases and their ability to interact with biological targets such as kinases and DNA .
Properties
IUPAC Name |
9-methoxy-2-phenyl-4-prop-2-ynylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-3-12-26-21-16-13-15-10-7-11-17(24-2)18(15)25-20(16)22-19(23-21)14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJFJTCWXRUZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction.
Addition of the Prop-2-yn-1-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where a prop-2-yn-1-ylsulfanyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-METHOXY-2-PHENYL-4-(PROP-2-YN-1-YLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidines
- Core Structure : Pyrrole fused to pyrimidine (vs. chromene in the target compound) .
- Substituents : Typically substituted at positions 2,4 or 4,6 (e.g., alkyl, aryl groups) (Figure 8A–D) .
- Key Differences: Smaller fused ring (5-membered pyrrole vs. 6-membered chromene).
- Applications : Antiviral agents and kinase inhibitors due to mimicry of ATP purine motifs .
Furo[2,3-d]pyrimidines
- Core Structure : Furan fused to pyrimidine (Figure 17A–G) .

- Substituents: Common substitutions include 4-amino, 6-aryl, and acrylamide groups .
- Key Differences: Oxygen in the fused ring increases polarity (vs. sulfur in chromeno-pyrimidine’s propynylsulfanyl group). Reduced aromaticity compared to chromene systems.
- Applications : Antimicrobial and anti-inflammatory agents, leveraging polar interactions .
Thieno[2,3-d]pyrimidines
- Core Structure : Thiophene fused to pyrimidine (Figure 12A–H) .

- Substituents: Anilino, amide, and cycloheptane-fused derivatives .
- Key Differences :
- Sulfur in the fused ring enhances lipophilicity and π-stacking capacity.
- Larger atomic radius of sulfur may alter steric interactions.
- Applications : Anticancer agents targeting receptor tyrosine kinases .
Other Chromeno[2,3-d]pyrimidine Derivatives
- Examples : Hydrazinyl and chlorophenyl-substituted analogs (e.g., compounds 8a–8c) .
- Substituent Effects :
Structural and Functional Data Table
Research Findings and Implications
- Chromeno-pyrimidines: The planar chromene core may facilitate intercalation with DNA or protein binding pockets, while the propynylsulfanyl group’s rigidity could stabilize ligand-receptor interactions .
- Activity Trends: Thieno-pyrimidines exhibit higher lipophilicity and membrane permeability compared to furo- or pyrrolo-analogs, making them potent anticancer candidates . Methoxy groups in chromeno derivatives improve aqueous solubility, critical for bioavailability .
- Synthetic Accessibility: Chromeno-pyrimidines require multi-step synthesis due to fused ring complexity, whereas pyrrolo-/furo-pyrimidines are more straightforward to functionalize .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


